molecular formula C11H20N2O B5156087 CYCLOBUTYL(4-ETHYLPIPERAZINO)METHANONE

CYCLOBUTYL(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5156087
M. Wt: 196.29 g/mol
InChI Key: FQZAYPZIQRRSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(4-ethylpiperazino)methanone is an organic compound with the molecular formula C11H20N2O It features a cyclobutyl group attached to a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(4-ethylpiperazino)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction where a suitable cyclobutyl halide reacts with the piperazine derivative.

    Ethylation: The final step involves the ethylation of the piperazine ring, which can be achieved using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-ethylpiperazino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Cyclobutyl(4-ethylpiperazino)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclobutyl(4-ethylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Cyclobutyl(4-ethylpiperazino)methanone can be compared with other piperazine derivatives, such as:

    Cyclobutylpiperazine: Lacks the ethyl group, which may result in different biological activities and chemical reactivity.

    Ethylpiperazine: Lacks the cyclobutyl group, which affects its overall molecular shape and interactions with biological targets.

    Cyclohexylpiperazine: Contains a cyclohexyl group instead of a cyclobutyl group, leading to differences in steric hindrance and hydrophobic interactions.

The unique combination of the cyclobutyl and ethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclobutyl-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-12-6-8-13(9-7-12)11(14)10-4-3-5-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZAYPZIQRRSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.